molecular formula C10H13NO3 B12632687 3-Hydroxy-4-methyl-D-phenylalanine CAS No. 919512-50-8

3-Hydroxy-4-methyl-D-phenylalanine

Cat. No.: B12632687
CAS No.: 919512-50-8
M. Wt: 195.21 g/mol
InChI Key: XPQWRBDSYUTCDD-MRVPVSSYSA-N
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Description

3-Hydroxy-4-methyl-D-phenylalanine is a derivative of phenylalanine, an essential aromatic amino acid. This compound is of interest due to its unique structural properties and potential applications in various fields, including chemistry, biology, and medicine. The presence of both hydroxyl and methyl groups on the phenyl ring distinguishes it from other phenylalanine derivatives, potentially imparting unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-methyl-D-phenylalanine can be achieved through several synthetic routes. One common method involves the hydroxylation of 4-methyl-D-phenylalanine using a suitable oxidizing agent. The reaction typically requires specific conditions, such as the presence of a catalyst and controlled temperature and pH levels, to ensure the selective hydroxylation at the desired position on the phenyl ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4-methyl-D-phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3-keto-4-methyl-D-phenylalanine, while reduction can produce 4-methyl-D-phenylalanine .

Scientific Research Applications

3-Hydroxy-4-methyl-D-phenylalanine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-methyl-D-phenylalanine involves its interaction with specific molecular targets and pathways. The hydroxyl group allows for hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. This compound may act as a substrate or inhibitor in enzymatic reactions, affecting metabolic pathways related to phenylalanine metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-4-methyl-D-phenylalanine is unique due to the presence of both hydroxyl and methyl groups, which confer distinct chemical properties and potential biological activities. These modifications can enhance its reactivity and specificity in various applications, making it a valuable compound for research and industrial use .

Properties

CAS No.

919512-50-8

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

(2R)-2-amino-3-(3-hydroxy-4-methylphenyl)propanoic acid

InChI

InChI=1S/C10H13NO3/c1-6-2-3-7(5-9(6)12)4-8(11)10(13)14/h2-3,5,8,12H,4,11H2,1H3,(H,13,14)/t8-/m1/s1

InChI Key

XPQWRBDSYUTCDD-MRVPVSSYSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)C[C@H](C(=O)O)N)O

Canonical SMILES

CC1=C(C=C(C=C1)CC(C(=O)O)N)O

Origin of Product

United States

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